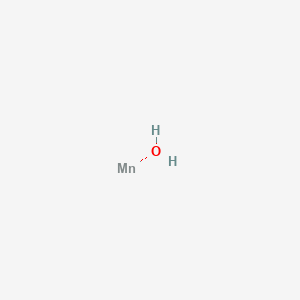

Manganese ion, 1 hydroxyl coordinated

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of manganese ion, 1 hydroxyl coordinated, can be achieved through various synthetic routes. One common method involves the in-situ oxidation of manganese sulfate solution using oxidants such as hydrogen peroxide, sodium hypochlorite, potassium permanganate, or oxygen. The choice of oxidant affects the morphology, phase composition, and surface properties of the resulting manganese oxide . For instance, using hydrogen peroxide as the oxidant results in manganese oxide particles with a diameter of about 50 nm and a specific surface area of 63.8764 m²/g .

Industrial Production Methods

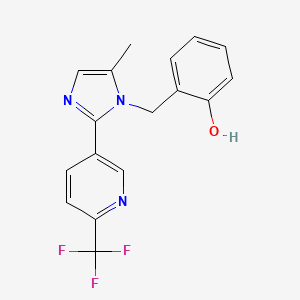

In industrial settings, the preparation of this compound, often involves the use of manganese nitrate as a metal source and 5,5’-(1,2-phenylene di(methoxyl)) isophthalic acid as a ligand. The target polymer is synthesized through a solvothermal method, which is known for its simplicity and good repeatability .

Análisis De Reacciones Químicas

Types of Reactions

Manganese ion, 1 hydroxyl coordinated, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the ligand’s polarizability, dipole moment, dissociation energy, proton affinity, and ionization energy .

Common Reagents and Conditions

Common reagents used in these reactions include water, methanol, and other ligands that can coordinate with the manganese ion. The reaction conditions, such as temperature and pH, play a crucial role in determining the reaction pathway and the stability of the resulting complexes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in proton transfer reactions involving methanol and water, the products include manganese complexes with varying coordination states and ligand fragments .

Aplicaciones Científicas De Investigación

Manganese ion, 1 hydroxyl coordinated, has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism by which manganese ion, 1 hydroxyl coordinated, exerts its effects involves several molecular targets and pathways. The compound’s activity is often attributed to its ability to undergo redox reactions, which are facilitated by the coordination of the hydroxyl group. This coordination can stabilize reactive intermediates and enhance the compound’s catalytic activity . Additionally, the ligand design and choice of ancillary ligands play a crucial role in achieving the desired catalytic activity and selectivity .

Comparación Con Compuestos Similares

Manganese ion, 1 hydroxyl coordinated, can be compared with other similar compounds, such as manganese(II) complexes with different ligands. These comparisons highlight the uniqueness of the hydroxyl coordination, which provides distinct chemical and physical properties. Similar compounds include manganese(II) complexes with amine nitrogen, quinoline groups, and methoxy-oxygen ligands .

Propiedades

IUPAC Name |

manganese;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.H2O/h;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDIAFGKSAYYFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Mn] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2MnO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

72.953 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 8-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate](/img/structure/B8113251.png)

![1-Isopropyl-6-(Piperidin-4-Yl)-4-(Pyrrolidin-1-Yl)-1H-Imidazo[4,5-C]Pyridine](/img/structure/B8113282.png)

![N-Phenyl-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B8113288.png)

![(1S,5S)-1-((pyridin-2-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B8113295.png)

![(3aR,7aR)-N-methyloctahydrofuro[3,2-c]pyridine-3a-carboxamide](/img/structure/B8113298.png)

![N-(((1R,3aS,7aS)-octahydrofuro[3,4-c]pyridin-1-yl)methyl)pyrimidin-2-amine](/img/structure/B8113300.png)

![3-(Methoxymethyl)-2-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane](/img/structure/B8113306.png)

![4-(2-((1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-7-yl)methoxy)ethyl)morpholine](/img/structure/B8113312.png)

![(2R,6S)-12-pyrrolidin-1-yl-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene 7,7-dioxide](/img/structure/B8113315.png)

![N-Cyclobutyl-1-Oxa-8-Azaspiro[4.5]Decane-3-Carboxamide](/img/structure/B8113326.png)

![4A-((Pyridin-2-Ylmethoxy)Methyl)Octahydro-2H-Pyrano[3,2-C]Pyridine](/img/structure/B8113327.png)

![Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate](/img/structure/B8113348.png)